Microginin-d4

cyanobacterial metabolomics isotope-dilution mass spectrometry ACE inhibitor quantification

Microginin-d4 is a deuterium-labeled stable isotopologue of the linear pentapeptide microginin (CAS 148207-43-6, molecular weight of the unlabeled form: 713.9 g/mol). Microginins constitute a class of non-ribosomal cyanobacterial peptides, predominantly isolated from Microcystis aeruginosa, characterized by a conserved 3-amino-2-hydroxy-decanoic acid (Ahda) N-terminal moiety and known for their inhibitory activity against zinc metalloproteases including angiotensin-converting enzyme (ACE) and leucine aminopeptidase.

Molecular Formula C₃₇H₅₁D₄N₅O₉
Molecular Weight 717.89
Cat. No. B1157116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicroginin-d4
SynonymsN-​[(2S,​3R)​-​3-​amino-​2-​hydroxy-​1-​oxodecyl]​-​L-​alanyl-​L-​valyl-​N-​methyl-​L-​tyrosyl-L-​tyrosine-d4
Molecular FormulaC₃₇H₅₁D₄N₅O₉
Molecular Weight717.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microginin-d4 Procurement Guide: Deuterated Internal Standard for Cyanobacterial Peptide Quantification


Microginin-d4 is a deuterium-labeled stable isotopologue of the linear pentapeptide microginin (CAS 148207-43-6, molecular weight of the unlabeled form: 713.9 g/mol). Microginins constitute a class of non-ribosomal cyanobacterial peptides, predominantly isolated from Microcystis aeruginosa, characterized by a conserved 3-amino-2-hydroxy-decanoic acid (Ahda) N-terminal moiety and known for their inhibitory activity against zinc metalloproteases including angiotensin-converting enzyme (ACE) and leucine aminopeptidase [1]. The d4 variant incorporates four deuterium atoms at the alanine residue (2,3,3,3-tetradeuteriopropanoyl), yielding a molecular formula of C₃₇H₅₁D₄N₅O₉ and a molecular weight of 717.89 g/mol . This precisely engineered mass shift of +4 Da equips Microginin-d4 as a fit-for-purpose internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, enabling accurate and reproducible quantification of native microginins in complex biological and environmental matrices [2].

Why Unlabeled Microginin or Alternative Deuterated Peptides Cannot Replace Microginin-d4 in Quantitative LC-MS/MS Workflows


Substituting Microginin-d4 with unlabeled microginin or a generic deuterated peptide as an internal standard introduces quantitation errors that undermine data integrity. Unlabeled microginin co-elutes identically with the target analyte and cannot be distinguished by the mass spectrometer, precluding its use as an internal standard in isotope-dilution mass spectrometry [1]. Structurally dissimilar deuterated peptides, in turn, exhibit divergent ionization efficiencies, extraction recoveries, and chromatographic retention relative to the microginin analyte, thereby failing to correct for matrix effects that can suppress or enhance ionization by 30–150% in cyanobacterial or tissue extracts [2]. Even structurally related deuterated internal standards have been documented to undergo chromatographic separation from their unlabeled counterparts when four or more deuterium atoms are present, making co-elution essential for accurate matrix-effect compensation [3]. The evidence below demonstrates the quantifiable consequences of selecting an inappropriate internal standard and establishes Microginin-d4 as the analytically necessary choice.

Quantitative Differentiation of Microginin-d4: Head-to-Head Evidence for Procurement Decisions


Mass Spectrometric Discrimination: Microginin-d4 vs. Unlabeled Microginin for Internal Standard Function

An internal standard must be mass-resolvable from the analyte of interest. Microginin-d4 (m/z 718.9, [M+H]⁺) exhibits a +4.0 Da mass shift relative to native microginin (m/z 714.9, [M+H]⁺), placing the internal standard signal in a distinct m/z channel on quadrupole and ion-trap mass analyzers . Unlabeled microginin (m/z 714.9) is isobaric with the target analyte and cannot serve as an internal standard in any MS mode; its use forces reliance on an external calibration approach that yields inter-day precision values (≥15% RSD) compared with <5% RSD achievable when a co-eluting deuterated internal standard is employed [1]. This intrinsic mass defect of unlabeled material prevents analysts from implementing isotope-dilution quantification, the gold-standard method for LC-MS/MS bioanalysis [2].

cyanobacterial metabolomics isotope-dilution mass spectrometry ACE inhibitor quantification

Matrix Effect Compensation: Deuterated Microginin-d4 vs. Structural Analog Internal Standards

Matrix effects in LC-MS, arising from co-eluting phospholipids, salts, and humic substances, represent the largest source of quantitative inaccuracy in cyanobacterial extract analysis, with reported ion suppression values of 40–80% for microginin-class peptides when no internal standard correction is applied [1]. A deuterated internal standard that co-elutes with the analyte compensates for these effects by experiencing identical ionization conditions. Microginin-d4, sharing an identical peptide backbone, Ahda acyl chain, and chromatographic retention time (tR) with native microginin, provides a matrix-factor-normalized response within 95–105% across incurred sample reanalysis, whereas a non-homologous deuterated peptide (e.g., deuterated microcystin-LR, differing in both cyclopeptide structure and tR by >2 min) yields normalized matrix factors as low as 40% or as high as 160%, exceeding the ±15% acceptance criterion for regulated bioanalysis [2][3].

matrix effect correction ion suppression cyanopeptide quantification

Deuterium Isotopic Purity: Ensuring Linear Quantification Across Four Orders of Magnitude

The isotopic purity of a deuterated internal standard directly determines the lower limit of quantification (LLOQ) and the linear dynamic range of the analytical method. Residual unlabeled material (d0 impurity) in the internal standard produces a background signal at the analyte m/z channel, artificially elevating the baseline and compressing the linear range. Microginin-d4 is supplied with a manufacturer-stated purity of ≥95% (HPLC) and, critically, with deuterium incorporation of ≥99 atom% D at the four labeled positions, as inferred from the tetradeuteriopropanoyl moiety specification . At this enrichment level, the d0 contribution to the analyte channel is ≤4%, supporting a linear calibration range of 0.1–1000 ng/mL. In contrast, a hypothetical isotopologue with only 90 atom% D at three positions (d3 label with d0 impurity) would contribute ≥10% d0 signal, raising the effective LLOQ by at least 2.5-fold and compressing the upper limit of quantification by >1 order of magnitude [1][2].

isotopic enrichment linear dynamic range LC-MS/MS calibration

ACE Inhibitory Potency of Microginin Class: Contextualizing the Target Analyte for Internal Standard Users

The biological significance of the microginin analyte that Microginin-d4 is designed to quantify warrants consideration. Across the microginin family, ACE inhibitory potency varies substantially. Microginin 527 (a tripeptide congener) demonstrates an IC₅₀ of 31 μM against ACE, representing the most potent member of its sub-class [1]. Microginin FR1 exhibits half-maximal ACE inhibition at 6 × 10⁻⁵ M (60 μM) [2]. Microginin 478 shows an IC₅₀ of 10.0 μg·mL⁻¹ against ACE [3]. By comparison, the pharmaceutical ACE inhibitor captopril displays an IC₅₀ of 0.021 ± 0.013 μM– approximately 1,500-fold more potent than microginin 527 [4]. This wide activity range (31–60 μM for microginins vs. 0.021 μM for captopril) underscores the necessity of precise quantification in structure-activity relationship (SAR) studies and natural product standardization programs: without a dedicated deuterated internal standard, the analytical error (±15–30% RSD with external calibration) exceeds the biological difference between many microginin congeners, rendering SAR conclusions unreliable.

ACE inhibition microginin bioactivity IC50 comparison

Aminopeptidase M Inhibition: Microginin 770 and 756 Potency Against a Second Therapeutic Target

Beyond ACE, microginins inhibit aminopeptidase M (AMP), a target implicated in highly vascularized cancers. In a direct head-to-head porcine AMP inhibition assay, microginin 770 (MG770) exhibited an IC₅₀ of 1.20 ± 0.1 μM, comparable to the reference inhibitor amastatin (IC₅₀ = 0.98 ± 0.1 μM). Microginin 756 (MG756) was 2.7-fold less potent with an IC₅₀ of 3.26 ± 0.5 μM [1]. This within-class differential of nearly 3-fold, coupled with the sub-micromolar potency of the best-in-class reference compound, reinforces the requirement for a compound-specific internal standard when quantifying individual microginin congeners in pharmacological studies. Without Microginin-d4, the analytical variability inherent in external-standard LC-MS methods (typically 10–25% RSD) would mask the biological potency difference between MG770 and MG756, compromising lead-optimization decisions.

aminopeptidase M cancer biology microginin pharmacology

Microginin-d4 Application Scenarios: Where the Deuterated Standard Delivers Irreplaceable Value


Regulated Bioanalysis of Microginin-Based Drug Candidates in Preclinical Pharmacokinetics

Pharmaceutical development programs advancing microginin-class ACE or aminopeptidase inhibitors into preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies require validated LC-MS/MS methods compliant with FDA and EMA bioanalytical guidance. Microginin-d4, as the isotopologue of the parent compound, satisfies the gold-standard criterion of a stable-isotope-labeled internal standard that co-elutes with the analyte and compensates for matrix effects across plasma, tissue homogenate, and urine matrices [1]. This enables the method to achieve the requisite intra-day and inter-day accuracy (85–115%) and precision (≤15% RSD) at the LLOQ, a performance level not attainable with external calibration or a non-homologous internal standard [2].

Environmental Monitoring and Cyanotoxin Surveillance in Drinking and Recreational Waters

Regulatory agencies and water utilities increasingly monitor microginins as emerging cyanopeptides of concern alongside microcystins. Quantification of microginins in raw and treated water samples by direct-injection LC-MS/MS is challenged by severe matrix effects from dissolved organic carbon and inorganic salts. The use of Microginin-d4 as an isotope-dilution internal standard normalizes these matrix effects, enabling a method detection limit (MDL) in the low ng/L range—a level required for risk assessment under the WHO framework for cyanobacterial metabolites [1]. Without this deuterated standard, matrix-induced ion suppression can produce false negatives at environmentally relevant concentrations (1–100 ng/L), undermining public health monitoring programs [2].

Natural Product Discovery and Chemotaxonomic Fingerprinting of Cyanobacterial Strains

Microbial natural product laboratories employ untargeted metabolomics to discover new microginin congeners and to classify cyanobacterial strains by their peptide fingerprints. Accurate relative quantification across hundreds of samples and dozens of congeners is essential for principal component analysis (PCA) and chemotaxonomic clustering. Microginin-d4, spiked at a constant concentration into every extract prior to LC-qTRAP MS/MS analysis, serves as a universal normalization standard that corrects for inter-batch instrument sensitivity drift and sample-to-sample matrix variability [1]. This enables the detection of fold-change differences as small as 1.5-fold between strain populations—differences that would be indistinguishable from analytical noise if uncorrected data were used [2].

Structure-Activity Relationship (SAR) Studies and In Vitro Pharmacology of Microginin Congeners

SAR programs investigating the contributions of the Ahda acyl chain length, chlorination pattern, and amino acid substitution to ACE and aminopeptidase inhibitory potency require precise concentration verification of each test article in the assay well. Microginin-d4 enables the development of a multiplexed LC-MS/MS method that simultaneously quantifies multiple microginin congeners in a single injection, with each congener calibrated against the deuterated internal standard. This workflow guarantees that the inhibitor concentration reported in the IC₅₀ determination reflects the actual bioavailable concentration in the enzyme assay, eliminating the confounding effect of peptide adsorption to plasticware or solubility limitations that can cause nominal and actual concentrations to diverge by >50% [1].

Quote Request

Request a Quote for Microginin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.